2-Fluoro-3-methyl-4-nitroanisole
CAS No.: 1170991-78-2
Cat. No.: VC14240151
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170991-78-2 |
|---|---|
| Molecular Formula | C8H8FNO3 |
| Molecular Weight | 185.15 g/mol |
| IUPAC Name | 2-fluoro-1-methoxy-3-methyl-4-nitrobenzene |
| Standard InChI | InChI=1S/C8H8FNO3/c1-5-6(10(11)12)3-4-7(13-2)8(5)9/h3-4H,1-2H3 |
| Standard InChI Key | SSOGWUPDIQNVGB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1F)OC)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Fluoro-3-methyl-4-nitroanisole has the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-fluoro-1-methoxy-3-methyl-4-nitrobenzene | |
| SMILES | CC1=C(C=CC(=C1F)OC)N+[O-] | |
| InChI Key | SSOGWUPDIQNVGB-UHFFFAOYSA-N | |
| CAS Number | 1170991-78-2 |
The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) groups, creating a polarized aromatic system that influences its reactivity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves nitration and halogenation steps :
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Nitration: A precursor such as 3-methyl-4-methoxytoluene is nitrated using HNO₃/H₂SO₄ under controlled temperatures (<0°C) to prevent over-nitration .
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Fluorination: Fluorine is introduced via halogenation agents like xenon difluoride (XeF₂) in the presence of boron trifluoride etherate.
Key Considerations:
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Yields depend on the regioselectivity of nitration, which is influenced by substituent directing effects .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes at elevated temperatures due to the nitro group’s instability.
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Solubility: Lipophilic nature (logP ≈ 2.5) suggests solubility in organic solvents like chloroform .
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Reactivity:
Spectroscopic Data
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¹H NMR: Signals at δ 2.20 (s, CH₃), 3.79 (s, OCH₃), and aromatic protons between δ 6.7–7.1 .
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IR: Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1255 cm⁻¹ (C-O of methoxy).
Applications in Scientific Research
Medicinal Chemistry
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Acetylcholinesterase (AChE) Inhibitors: Fluorinated nitroaromatics like CP-118,954 (a derivative) show high AChE affinity, enabling neuroimaging in Alzheimer’s research .
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Anticancer Agents: Nitro groups in such compounds can be reduced to amines, forming intermediates for kinase inhibitors .
Organic Synthesis
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Building Block: Used to synthesize complex molecules via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
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Agrochemicals: Serves as a precursor for herbicides and insecticides due to its stability and bioactivity .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P280: Wear protective gloves |
| H319: Eye irritation | P305+P351+P338: Rinse eyes if exposed |
Future Directions
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